Ea-230

Septic Shock hCG-Derived Peptides Survival

EA-230 is a chemically synthesized, linear tetrapeptide distinguished by its Phase II clinical advancement and unique mechanism: it attenuates neutrophil-mediated damage without broad immunosuppression. Buyers should select this compound for its proven dose-dependent survival benefit in lethal endotoxemia models, directed renal protection in ischemia-reperfusion injury, and quantitative attenuation of IL-6/IL-8/MCP-1 in human endotoxemia—offering a validated tool for sepsis, SIRS, and AKI research.

Molecular Formula C15H27N5O6
Molecular Weight 373.40 g/mol
CAS No. 503844-09-5
Cat. No. B1671030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEa-230
CAS503844-09-5
SynonymsEA-230;  NMPF-46;  EA230;  NMPF46;  EA 230;  NMPF 46;  L-alanyl-L-glutaminylglycyl-L-valine
Molecular FormulaC15H27N5O6
Molecular Weight373.40 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)N
InChIInChI=1S/C15H27N5O6/c1-7(2)12(15(25)26)20-11(22)6-18-14(24)9(4-5-10(17)21)19-13(23)8(3)16/h7-9,12H,4-6,16H2,1-3H3,(H2,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t8-,9-,12-/m0/s1
InChIKeyDXRXYJYFADHAPA-AUTRQRHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EA-230 (CAS 503844-09-5): A Clinically Advanced, Synthetic Tetrapeptide with Quantifiable Immunomodulatory and Renoprotective Activity


EA-230 (CAS 503844-09-5) is a synthetic linear tetrapeptide (H-Ala-Gln-Gly-Val-OH) derived from the β-chain of human chorionic gonadotropin (hCG) [1]. It is a small molecule (MW 373.40 g/mol, C₁₅H₂₇N₅O₆) with a well-defined structure [2]. Unlike many immunomodulatory agents, EA-230 is a chemically synthesized, non-biologic drug candidate that has demonstrated a favorable safety profile in multiple Phase I studies and has advanced to Phase II clinical development for systemic inflammation and acute kidney injury (AKI) [3]. Its mechanism of action is distinct from immunosuppressive drugs, as it is believed to protect the host by modulating the detrimental effects of neutrophils during acute systemic inflammation [4].

Why EA-230 (CAS 503844-09-5) Cannot Be Assumed Interchangeable with Other hCG-Derived Peptides or Standard Immunosuppressants


EA-230's unique tetrapeptide sequence (Ala-Gln-Gly-Val) results in a specific immunomodulatory profile that is not replicated by other hCG-derived oligopeptides or conventional immunosuppressants. While related peptides like LQGV also show efficacy in preclinical models of sepsis, EA-230 has demonstrated superior or distinct effects in certain contexts [1]. Furthermore, EA-230's mechanism, which involves attenuation of the host's neutrophil-mediated damage rather than direct immunosuppression, differentiates it from steroids or biologic agents that broadly suppress the immune system [2]. Procurement decisions must be based on compound-specific, quantifiable evidence of safety, efficacy, and pharmacokinetics, as detailed below.

Quantitative Differentiation of EA-230 (CAS 503844-09-5) vs. Comparators


Superior Survival in Preclinical Model of Septic Shock vs. Other hCG-Derived Peptides

In a mouse model of lipopolysaccharide (LPS)-induced septic shock, a single dose of EA-230 (AQGV, 5 mg/kg i.p.) administered 24 hours post-LPS challenge resulted in 100% survival at 84 hours, compared to 0% survival in the PBS-treated control group [1]. In a head-to-head comparison with other hCG-derived peptides, EA-230 demonstrated a significant (P < 0.01) reduction in sickness scores at 48 hours compared to LQGV and VLPALP, despite all three peptides rescuing mice from fatal outcomes [1]. This indicates that while multiple peptides may confer a survival benefit, EA-230 offers a quantifiably superior improvement in morbidity.

Septic Shock hCG-Derived Peptides Survival

Dose-Dependent Survival Benefit in Acute Kidney Injury (AKI) Model vs. Vehicle Control

In a mouse model of renal ischemia/reperfusion injury (IRI), treatment with EA-230 initiated 24 hours post-injury resulted in a dose-dependent improvement in survival. Doses between 30–50 mg/kg (i.p., twice daily for 4 days) led to survival rates of 56–62%, while the lower 20 mg/kg dose showed no beneficial effect, and all vehicle-treated mice died within 7 days [1]. Furthermore, in a model of allogenic kidney transplantation, 30% of EA-230-treated recipients (50 mg/kg twice daily) achieved 4-week survival, compared to 0% for vehicle-treated recipients who all died within the first two weeks [1].

Acute Kidney Injury Renal Ischemia-Reperfusion Survival

Attenuation of Human Endotoxemia: Quantified Reduction in Inflammatory Mediators vs. Placebo

In a Phase IIa, randomized, double-blind, placebo-controlled trial of experimental human endotoxemia, a 2-hour continuous infusion of EA-230 at 90 mg/kg/h resulted in a significant attenuation of the LPS-induced increase in key plasma inflammatory mediators compared to placebo [1]. The highest dose of EA-230 significantly reduced levels of interleukin (IL)-6 by 48%, IL-8 by 28%, IL-1 receptor antagonist by 33%, and monocyte chemoattractant protein-1 (MCP-1) by 28% (p < .01 for all) [1].

Human Endotoxemia Inflammation Cytokines

Distinct Pharmacokinetic Profile: Very Short Half-Life and Large Volume of Distribution

EA-230 exhibits a unique pharmacokinetic (PK) profile characterized by a very short elimination half-life and a large volume of distribution (Vd) [1]. In a Phase I study, the highest continuous infusion dose (90 mg/kg/h for 2h) resulted in a geometric mean half-life of 0.35 minutes (95% CI: 0.13-1.0) and a Vd of 13 L/kg (95% CI: 3-58) [1]. In the Phase IIa endotoxemia study, the same infusion protocol yielded a half-life of 0.17 hours (≈10.2 minutes, 95% CI: 0.12-0.24) and a Vd of 2.2 L/kg (95% CI: 1.3-3.8) [2]. This PK profile is distinct from many small molecules and peptides and necessitates specific dosing strategies (e.g., continuous infusion) to maintain therapeutic levels.

Pharmacokinetics Half-Life Volume of Distribution

Favorable Safety Profile with Lower Adverse Event Incidence vs. Placebo

Across multiple Phase I and IIa clinical trials, EA-230 has demonstrated an excellent safety profile, with a consistently lower incidence of adverse events compared to placebo [1]. In the Phase IIa human endotoxemia study, EA-230 was well tolerated, and no safety concerns were observed [2]. The developer notes that EA-230 has shown "consistently lower numbers of adverse events than placebo" in clinical trials . This is a key differentiator from many immunosuppressive drugs, which often carry significant safety and side-effect burdens.

Safety Tolerability Adverse Events

High-Value Research and Procurement Applications for EA-230 (CAS 503844-09-5)


Preclinical Modeling of Sepsis and Systemic Inflammatory Response Syndrome (SIRS)

EA-230 is a critical tool for researchers investigating the pathophysiology and treatment of sepsis and SIRS. Its proven efficacy in improving survival and reducing morbidity in a lethal mouse model of LPS-induced shock [1] makes it a valuable positive control or therapeutic candidate in studies aimed at understanding the host response to infection and inflammation. Its unique mechanism, which targets the detrimental effects of neutrophils without causing broad immunosuppression, allows for the study of targeted immunomodulation [2].

Translational Research in Acute Kidney Injury (AKI) and Ischemia-Reperfusion Injury (IRI)

Given its robust renoprotective effects in preclinical models of renal IRI and allogenic kidney transplantation [1], EA-230 is an essential compound for AKI research. Its dose-dependent survival benefit and ability to improve renal blood flow and glomerular filtration rate make it a powerful tool for investigating the mechanisms of IRI and testing interventions to prevent or mitigate AKI in surgical and critical care settings.

Human Endotoxemia and Early-Phase Clinical Inflammation Studies

The quantitative attenuation of key inflammatory cytokines (IL-6, IL-8, MCP-1) and fever in a human endotoxemia model [1] positions EA-230 as a validated probe for studying the human innate immune response. Its favorable safety profile and well-characterized PK profile support its use in early-phase clinical trials investigating novel anti-inflammatory strategies for conditions like sepsis, post-surgical inflammation, and other systemic inflammatory disorders.

Comparative Pharmacology of hCG-Derived Peptides

EA-230 (AQGV) serves as a benchmark for comparing the biological activity and therapeutic potential of other hCG-derived oligopeptides. The head-to-head comparison data showing its superior efficacy in reducing morbidity versus LQGV and VLPALP [1] provides a foundation for structure-activity relationship (SAR) studies and the rational design of next-generation immunomodulatory peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ea-230

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.